molecular formula C30H50O B12714224 Achilleol A CAS No. 125287-06-1

Achilleol A

Cat. No.: B12714224
CAS No.: 125287-06-1
M. Wt: 426.7 g/mol
InChI Key: ANKPMKKGZZQDIC-HJSIMFEZSA-N
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Description

Achilleol A is a monocyclic triterpenoid compound first isolated from the plant Achillea odorata It is known for its unique structure and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The first synthesis of Achilleol A was achieved using titanium(III) chemistry. This method involves the monocyclization of 2,3-oxidosqualene, a process facilitated by titanium(III) chloride as a key reagent . The reaction conditions typically include a controlled environment to ensure the proper formation of the monocyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis using titanium(III) chemistry provides a foundational approach that can be scaled up for industrial purposes. The use of readily available starting materials and the straightforward nature of the synthesis make it a viable candidate for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Achilleol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of Achilleol A involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The compound’s antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit microbial growth .

Comparison with Similar Compounds

Achilleol A is unique among monocyclic triterpenoids due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

125287-06-1

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(1S,3R)-2,2-dimethyl-4-methylidene-3-[(3E,7E,11E)-3,8,12,16-tetramethylheptadeca-3,7,11,15-tetraenyl]cyclohexan-1-ol

InChI

InChI=1S/C30H50O/c1-23(2)13-11-16-25(4)18-12-17-24(3)14-9-10-15-26(5)19-21-28-27(6)20-22-29(31)30(28,7)8/h13-15,18,28-29,31H,6,9-12,16-17,19-22H2,1-5,7-8H3/b24-14+,25-18+,26-15+/t28-,29+/m1/s1

InChI Key

ANKPMKKGZZQDIC-HJSIMFEZSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC[C@@H]1C(=C)CC[C@@H](C1(C)C)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC1C(=C)CCC(C1(C)C)O)C)C)C

Origin of Product

United States

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